molecular formula C7H5BrN2O B15058638 4-Bromo-1H-benzo[d]imidazol-5-ol

4-Bromo-1H-benzo[d]imidazol-5-ol

Cat. No.: B15058638
M. Wt: 213.03 g/mol
InChI Key: OVZVZJHQYVQXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that features a benzimidazole core with a bromine atom at the 4-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriately substituted o-phenylenediamine derivatives. One common method includes the reaction of 4-bromo-2-nitroaniline with formic acid under reflux conditions, followed by reduction and cyclization to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: 4-Bromo-1H-benzo[d]imidazol-5-one.

    Reduction: 4-Bromo-1H-benzo[d]imidazole.

Scientific Research Applications

4-Bromo-1H-benzo[d]imidazol-5-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: Employed in the development of organic semiconductors and other functional materials.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-benzo[d]imidazol-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-benzo[d]imidazol-5-ol
  • 4-Fluoro-1H-benzo[d]imidazol-5-ol
  • 4-Iodo-1H-benzo[d]imidazol-5-ol

Uniqueness

4-Bromo-1H-benzo[d]imidazol-5-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1H-benzimidazol-5-ol

InChI

InChI=1S/C7H5BrN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10)

InChI Key

OVZVZJHQYVQXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.